3,4-二乙氧基苯甲酰氯

描述

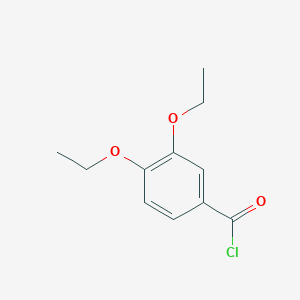

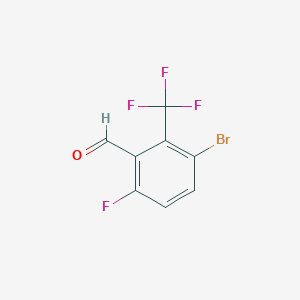

3,4-Diethoxybenzoyl chloride is a benzoyl chloride derivative . It is used in the preparation of a variety of biologically active compounds such as bronchodilators .

Synthesis Analysis

3,4-Diethoxybenzoyl chloride has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl] oxazole and its enantiomer .Molecular Structure Analysis

The molecular formula of 3,4-Diethoxybenzoyl chloride is C11H13ClO3 . The molecular weight is 200.62 .Physical And Chemical Properties Analysis

3,4-Diethoxybenzoyl chloride is a solid substance . It has a melting point of 70-73 °C .科学研究应用

1. 在合成 N-杂环卡宾配合物中的应用

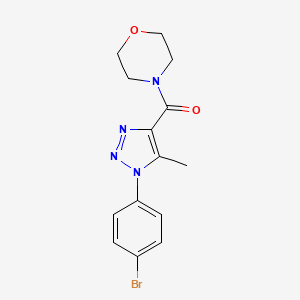

3,4-二乙氧基苯甲酰氯已用于合成银 (I) 和铜 (I) 卡宾配合物的 N-杂环卡宾 (NHC) 配体前体。这些配合物对各种人类癌细胞系表现出显著的细胞毒性,包括对顺铂耐药的细胞系,并在纳摩尔浓度下抑制硫氧还蛋白还原酶,表明在癌症治疗和酶抑制中具有潜在应用 (Pellei 等,2012)。

2. 在取代反应中的作用

对与 3,4-二乙氧基苯甲酰氯在结构上相关的 4-甲氧基苄基衍生物的研究揭示了逐步和协同取代反应的见解。这些研究为理解相关化合物在各种化学环境中的反应性和机理提供了有价值的信息 (Amyes & Richard, 1990)。

3. 在电化学研究中的分析

与 3,4-二乙氧基苯甲酰氯在结构上相似的化合物已用于电化学研究中,例如对离子液体(如 1-丁基-3-甲基-1H-咪唑鎓四氟硼酸盐)的研究。这些研究对于理解此类离子化合物的电化学性质和潜在应用至关重要 (Xiao & Johnson, 2003)。

4. 在荧光衍生化中的应用

3,4-二乙氧基苯甲酰氯的衍生物,例如 3-(2-邻苯二甲酰亚胺基)-4-甲氧基苯甲酰氯,已被用作荧光衍生化试剂。这些化合物与醇、胺和氨基酸定量反应,形成荧光衍生物,可用于薄层色谱和高效液相色谱 (Tsuruta & Kohashi, 1987)。

5. 富里酸中芳香基团的氯化

在氯过氧化物酶存在下,使用氯离子和过氧化氢对富里酸进行氯化的研究利用了与 3,4-二乙氧基苯甲酰氯在结构上相似的芳香基团。本研究提供了对大分子内氯化基团形成的见解,这与环境化学有关 (Niedan, Pavasars, & Oberg, 2000)。

安全和危害

作用机制

Target of Action

3,4-Diethoxybenzoyl chloride is primarily used as a protecting group in organic synthesis . It is used to protect functional groups in a molecule from unwanted reactions, allowing chemists to selectively carry out reactions on other parts of the molecule .

Mode of Action

The compound acts by reacting with the functional group to be protected, forming a stable derivative that is resistant to the conditions of subsequent reactions . For example, it can protect hydroxyl groups in the presence of an acid catalyst . The protected compound is less reactive, allowing other reactions to proceed without interference .

Biochemical Pathways

The use of 3,4-Diethoxybenzoyl chloride in organic synthesis involves various biochemical pathways, including free radical bromination, nucleophilic substitution, and oxidation . These reactions occur at the benzylic position, which is resonance stabilized due to the presence of the benzene ring .

Result of Action

The result of the action of 3,4-Diethoxybenzoyl chloride is the protection of sensitive functional groups, enabling selective reactions to be carried out on a molecule . This increases the efficiency and selectivity of organic synthesis, allowing for the creation of complex molecules with high precision .

Action Environment

The action of 3,4-Diethoxybenzoyl chloride is influenced by various environmental factors. For example, the presence of an acid catalyst is required for it to protect hydroxyl groups . Additionally, the temperature and pH can affect the rate and selectivity of the reaction . The compound is also sensitive to moisture and should be stored in a dry environment .

生化分析

Biochemical Properties

It is known that the compound plays a role in proteomics research . The specific enzymes, proteins, and other biomolecules it interacts with, and the nature of these interactions, are areas of ongoing study.

Molecular Mechanism

It is known that the compound can interact with biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It is known that the compound has a role in proteomics research , but more detailed studies are needed to understand its temporal effects.

属性

IUPAC Name |

3,4-diethoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-14-9-6-5-8(11(12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNNQXOPPGQFHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)Cl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

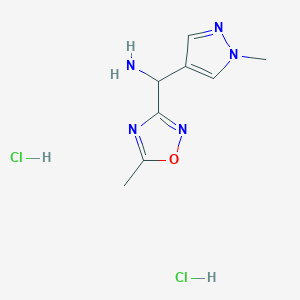

![(E)-4-(4-chlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2995929.png)

![ethyl 2-[[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]amino]benzoate](/img/structure/B2995931.png)

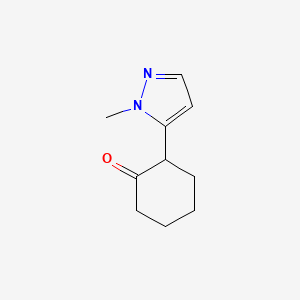

![N-[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]prop-2-enamide](/img/structure/B2995942.png)

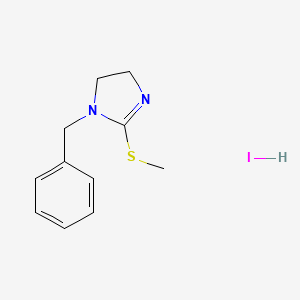

![2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2995945.png)

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995952.png)